1-Cyclohexylpiperidine-2,4-dione
Overview
Description
1-Cyclohexylpiperidine-2,4-dione is a heterocyclic compound featuring a piperidine ring substituted with a cyclohexyl group and two keto groups at positions 2 and 4. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and drug development due to their diverse biological activities .
Scientific Research Applications
1-Cyclohexylpiperidine-2,4-dione has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Mode of Action
It is believed to interact with its targets in a way that alters their function, but the specifics of this interaction and the resulting changes are still being studied .
Biochemical Pathways
It is believed that the compound may influence several pathways due to its complex structure and potential for diverse interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Cyclohexylpiperidine-2,4-dione are currently under study. These properties will determine the compound’s bioavailability, or how much of the compound is able to reach its target sites in the body .
Result of Action
As research progresses, it is expected that more information about these effects will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexylpiperidine-2,4-dione can be synthesized through various methods, including traditional carbonyl compound transformations and novel anionic enolate rearrangements . One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with succinic anhydride followed by cyclization can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactions and catalytic processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted piperidine derivatives .
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,4-dione: Lacks the cyclohexyl group but shares the core piperidine structure.
Cyclohexylpiperidine: Lacks the keto groups but has a similar cyclohexyl substitution.
Piperidine derivatives: A broad class of compounds with varying substitutions and functional groups.
Uniqueness
1-Cyclohexylpiperidine-2,4-dione is unique due to its specific combination of a cyclohexyl group and two keto groups on the piperidine ring. This structural arrangement imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-cyclohexylpiperidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-10-6-7-12(11(14)8-10)9-4-2-1-3-5-9/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYUUXVXLWJHQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(=O)CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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